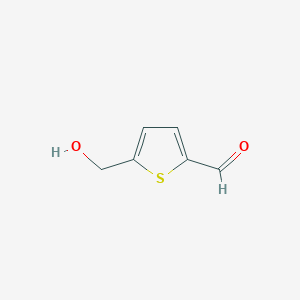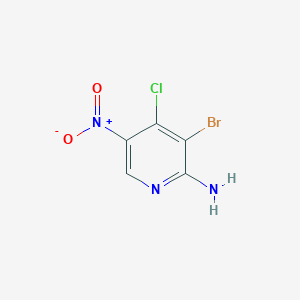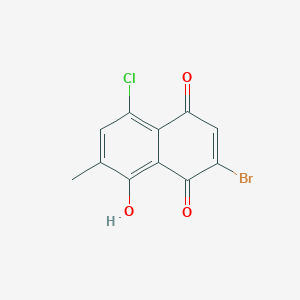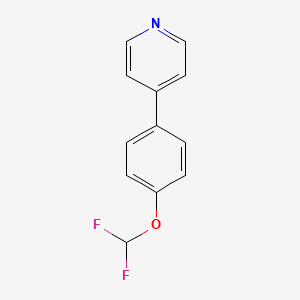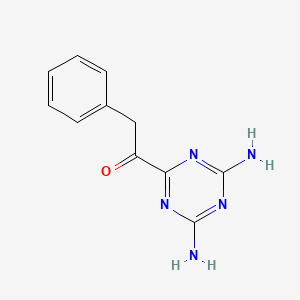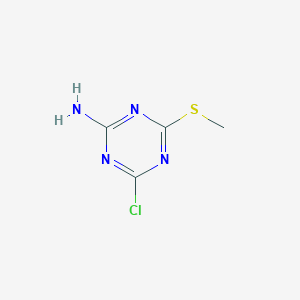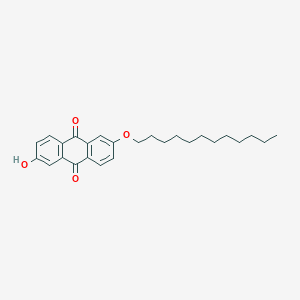
tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl group, a bromobenzyl ether, and a cyclohexyl carbamate
Preparation Methods
The synthesis of tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps. One common synthetic route includes the protection of the amine group with a tert-butyl carbamate, followed by the introduction of the bromobenzyl ether group. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Scientific Research Applications
tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the carbamate moiety may inhibit enzyme activity by forming stable complexes. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate can be compared with similar compounds such as:
tert-Butyl ((1R,2R)-2-((2-chlorobenzyl)oxy)cyclohexyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl ((1R,2R)-2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate: Contains a fluorine atom in place of bromine. These compounds share similar reactivity patterns but differ in their specific interactions and applications due to the varying halogen atoms.
Properties
Molecular Formula |
C18H26BrNO3 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-[(2-bromophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 |
InChI Key |
CWEFIPUMTQHCKT-HZPDHXFCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=CC=C2Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


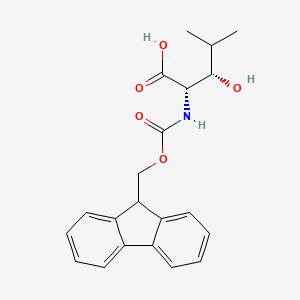
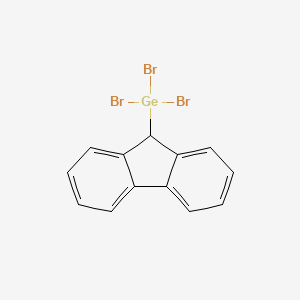
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
